molecular formula C9H8Br2N2S B8633099 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide

4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B8633099
M. Wt: 336.05 g/mol
InChI Key: LVBCVXLRBZQTDY-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and the hydrobromide salt form enhances its reactivity and solubility, making it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.

    Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amination: The thiazole derivative is then subjected to amination using ammonia or an amine source to introduce the amine group.

    Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine atom or the thiazole ring, leading to debromination or ring saturation.

    Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Debrominated or saturated thiazole derivatives.

    Substitution: Various substituted phenyl-thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on the biological context.

Comparison with Similar Compounds

    4-Bromophenylacetic Acid: Another brominated phenyl derivative with different functional groups and applications.

    3-Bromophenol: A simpler brominated phenyl compound with distinct chemical properties.

Uniqueness: 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the thiazole ring and the bromine atom, which confer specific reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile in various applications.

Properties

Molecular Formula

C9H8Br2N2S

Molecular Weight

336.05 g/mol

IUPAC Name

4-(3-bromophenyl)-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C9H7BrN2S.BrH/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H

InChI Key

LVBCVXLRBZQTDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N.Br

Origin of Product

United States

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